Benzyl (5-(aminooxy)pentyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

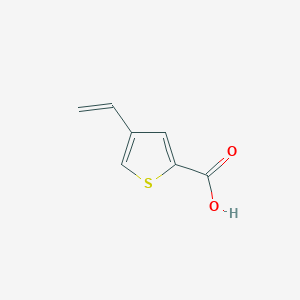

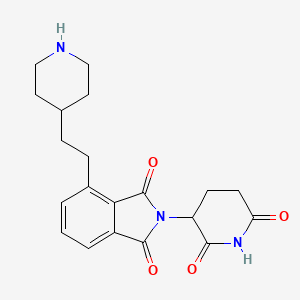

Benzyl-(5-(Aminooxy)pentyl)carbamate ist eine organische Verbindung, die eine Benzylgruppe aufweist, die an einen Carbamateinheit gebunden ist, der wiederum mit einer 5-(Aminooxy)pentylkette verknüpft ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzyl-(5-(Aminooxy)pentyl)carbamate umfasst typischerweise die folgenden Schritte:

-

Bildung des Aminooxy-Zwischenprodukts: : Der erste Schritt umfasst die Herstellung des 5-(Aminooxy)pentyl-Zwischenprodukts. Dies kann durch die Reaktion von 5-Brompentanol mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumcarbonat erreicht werden, wodurch 5-(Aminooxy)pentanol entsteht.

-

Carbamate-Bildung: : Das 5-(Aminooxy)pentanol wird dann in Gegenwart einer Base wie Triethylamin mit Benzylchloroformiat umgesetzt. Diese Reaktion führt durch einen nukleophilen Substitutionsmechanismus zur Bildung von Benzyl-(5-(Aminooxy)pentyl)carbamate.

Industrielle Produktionsmethoden

Während das oben beschriebene Verfahren für die Synthese im Labormaßstab geeignet ist, kann die industrielle Produktion effizientere und skalierbarere Verfahren umfassen. Diese könnten kontinuierliche Fließsynthesetechniken und den Einsatz von automatisierten Reaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

-

Oxidation: : Benzyl-(5-(Aminooxy)pentyl)carbamate kann Oxidationsreaktionen, insbesondere an der Aminooxygruppe, eingehen, was zur Bildung von Nitroso- oder Nitroderivaten führt.

-

Reduktion: : Die Verbindung kann zum entsprechenden Amin reduziert werden, was in weiteren synthetischen Anwendungen nützlich sein kann.

-

Substitution: : Die Benzylgruppe kann durch andere funktionelle Gruppen durch nukleophile aromatische Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Nitroso- oder Nitroderivate.

Reduktion: Entsprechende Amin-Derivate.

Substitution: Verschiedene substituierte Benzylcarbamate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese dient Benzyl-(5-(Aminooxy)pentyl)carbamate als vielseitiges Zwischenprodukt für die Herstellung komplexerer Moleküle. Seine funktionellen Gruppen ermöglichen eine Vielzahl chemischer Modifikationen.

Biologie

Die Verbindung kann bei der Entwicklung von Enzyminhibitoren oder als Baustein für bioaktive Moleküle verwendet werden. Seine Aminooxygruppe ist besonders nützlich bei Biokonjugationsreaktionen, bei denen sie stabile Oximinbindungen mit carbonylhaltigen Verbindungen bilden kann.

Medizin

In der pharmazeutischen Chemie kann Benzyl-(5-(Aminooxy)pentyl)carbamate auf sein Potenzial als Prodrug untersucht werden. Die Carbamate-Verknüpfung kann in vivo hydrolysiert werden, um das aktive Medikament freizusetzen.

Industrie

Die Stabilität und Reaktivität der Verbindung machen sie für die Herstellung von Polymeren und anderen fortschrittlichen Materialien geeignet. Sie kann auch bei der Synthese von Spezialchemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Benzyl-(5-(Aminooxy)pentyl)carbamate hängt von seiner Anwendung ab. Bei der Biokonjugation reagiert die Aminooxygruppe mit Aldehyden oder Ketonen, um stabile Oximinbindungen zu bilden. Diese Reaktion ist hochspezifisch und erfolgt unter milden Bedingungen, was sie für die Markierung von Biomolekülen nützlich macht.

Wirkmechanismus

The mechanism of action of Benzyl (5-(aminooxy)pentyl)carbamate depends on its application. In bioconjugation, the aminooxy group reacts with aldehydes or ketones to form stable oxime bonds. This reaction is highly specific and occurs under mild conditions, making it useful for labeling biomolecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzylcarbamate: Fehlt die Aminooxygruppe, wodurch es in Biokonjugationsreaktionen weniger vielseitig ist.

5-(Aminooxy)pentylcarbamate: Ähnliche Struktur, aber ohne die Benzylgruppe, was sich auf seine Reaktivität und Stabilität auswirken kann.

Benzyl-(5-Amino)pentylcarbamate: Enthält eine Aminogruppe anstelle einer Aminooxygruppe, was zu unterschiedlichen Reaktivitätsprofilen führt.

Einzigartigkeit

Benzyl-(5-(Aminooxy)pentyl)carbamate ist aufgrund des Vorhandenseins sowohl der Benzyl- als auch der Aminooxygruppe einzigartig. Diese Kombination ermöglicht eine breite Palette an chemischen Reaktionen und Anwendungen, insbesondere in der Biokonjugation und pharmazeutischen Chemie.

Eigenschaften

Molekularformel |

C13H20N2O3 |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

benzyl N-(5-aminooxypentyl)carbamate |

InChI |

InChI=1S/C13H20N2O3/c14-18-10-6-2-5-9-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16) |

InChI-Schlüssel |

PPPKSDFOXBRMKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCON |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)

![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)